molecular formula C36H52O8 B061539 4-O-Benzyl-3-(-)-carboxymenthyl-1,2:5,6-di-O-cyclohexylidene-L-myo-inositol CAS No. 190513-83-8

4-O-Benzyl-3-(-)-carboxymenthyl-1,2:5,6-di-O-cyclohexylidene-L-myo-inositol

Katalognummer B061539
CAS-Nummer: 190513-83-8
Molekulargewicht: 612.8 g/mol
InChI-Schlüssel: RZMWOEQMIHWVHU-ISSJDZKKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-O-Benzyl-3-(-)-carboxymenthyl-1,2:5,6-di-O-cyclohexylidene-L-myo-inositol, commonly known as CBM-INO, is a synthetic compound that has shown promising results in various scientific research studies. It belongs to the class of inositol derivatives and has been studied for its potential application in the field of medicine and biotechnology.

Wirkmechanismus

The exact mechanism of action of CBM-INO is not fully understood. However, it has been shown to modulate various signaling pathways involved in cell growth, proliferation, and survival. CBM-INO has been shown to inhibit the activity of enzymes involved in the biosynthesis of pro-inflammatory cytokines and prostaglandins. It has also been shown to activate the AMPK signaling pathway, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
CBM-INO has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and prostaglandins. CBM-INO has also been shown to improve glucose and lipid metabolism, reduce oxidative stress, and improve insulin sensitivity. It has also been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function.

Vorteile Und Einschränkungen Für Laborexperimente

CBM-INO has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It has also been shown to have low toxicity, which makes it safe for use in lab experiments. However, CBM-INO has some limitations as well. It is a relatively new compound, and its long-term effects are not fully understood. It is also expensive, which may limit its use in large-scale experiments.

Zukünftige Richtungen

CBM-INO has shown promising results in various scientific research studies, and there are several future directions for its application. It can be studied further for its potential use in the treatment of various diseases, including cancer, diabetes, and liver diseases. CBM-INO can also be studied for its potential use as a neuroprotective agent. Further research can also be done to understand the exact mechanism of action of CBM-INO and its long-term effects.
In conclusion, CBM-INO is a synthetic compound that has shown promising results in various scientific research studies. It has potential applications in the field of medicine and biotechnology. CBM-INO has several advantages for lab experiments, but it also has some limitations. Further research is needed to understand the exact mechanism of action of CBM-INO and its long-term effects.

Synthesemethoden

The synthesis of CBM-INO is a complex process that involves several steps. The starting material is myo-inositol, which is converted into its protected form by reacting with benzyl chloride and acetic anhydride. The protected myo-inositol is then reacted with cyclohexanone to form the cyclohexylidene derivative. The final step involves the removal of the protecting groups to obtain CBM-INO.

Wissenschaftliche Forschungsanwendungen

CBM-INO has been extensively studied for its potential application in various scientific research studies. It has been shown to have antitumor, anti-inflammatory, and neuroprotective properties. CBM-INO has also been studied for its potential use in the treatment of diabetes, liver diseases, and cardiovascular diseases.

Eigenschaften

InChI

InChI=1S/C36H52O8/c1-23(2)26-16-15-24(3)21-27(26)39-34(37)40-29-28(38-22-25-13-7-4-8-14-25)30-32(43-35(41-30)17-9-5-10-18-35)33-31(29)42-36(44-33)19-11-6-12-20-36/h4,7-8,13-14,23-24,26-33H,5-6,9-12,15-22H2,1-3H3/t24-,26+,27-,28+,29+,30-,31+,32+,33+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZMWOEQMIHWVHU-ISSJDZKKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)OC2C3C(C4C(C2OCC5=CC=CC=C5)OC6(O4)CCCCC6)OC7(O3)CCCCC7)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)O[C@@H]2[C@H]3[C@@H]([C@@H]4[C@@H]([C@H]2OCC5=CC=CC=C5)OC6(O4)CCCCC6)OC7(O3)CCCCC7)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H52O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

612.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-O-Benzyl-3-(-)-carboxymenthyl-1,2:5,6-di-O-cyclohexylidene-L-myo-inositol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.